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molecular formula C9H10BrN B8746289 4-bromo-2-methyl-2,3-dihydro-1H-indole

4-bromo-2-methyl-2,3-dihydro-1H-indole

Cat. No. B8746289
M. Wt: 212.09 g/mol
InChI Key: RQOFKQBDCQRSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

7.99 g of sodium cyanoborohydride are gradually added to a solution of 8.90 g of 4-bromo-2-methylindole (which can be prepared according to patent US2010/160647 A1, 2010) in 310 ml of acetic acid under argon cooled to a temperature of about 14° C. The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes, and it is then allowed to warm up to ambient temperature. After 2 hours, the reaction mixture is poured into an Erlenmeyer flask containing ice-cold water (200 ml) and then the pH is brought to 9 with an aqueous ammonia solution. The reaction medium is extracted with dichloromethane (2×200 ml) and then the organic phases are combined, washed with water, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. After purification of the residue by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (90/10), 5.92 g of 4-bromo-2-methylindoline are obtained, the characteristics of which are the following:
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[Br:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[C:9]([CH3:15])[NH:10]2.N>C(O)(=O)C>[Br:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][CH:9]([CH3:15])[NH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
7.99 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
8.9 g
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1)C
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into an Erlenmeyer flask
EXTRACTION
Type
EXTRACTION
Details
The reaction medium is extracted with dichloromethane (2×200 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification of the residue
WASH
Type
WASH
Details
by silica column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and ethyl acetate (90/10), 5.92 g of 4-bromo-2-methylindoline
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C2CC(NC2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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